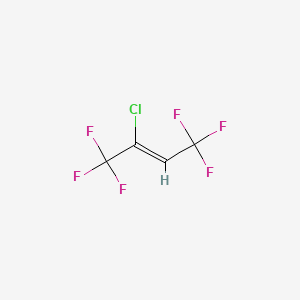

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRENXZBKMHPULY-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073178 | |

| Record name | 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-44-2, 3414-09-3 | |

| Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M654BO4V87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a halogenated alkene of interest in various fields of chemical research and development. This document details its chemical identity, physical and chemical properties, and provides illustrative experimental protocols for their determination.

Chemical Identity and Structure

This compound is a four-carbon unsaturated organic compound characterized by the presence of two trifluoromethyl groups, a chlorine atom, and a double bond. It exists as two geometric isomers: (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (cis isomer) and (E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (trans isomer).

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₄HClF₆[1] |

| Molecular Weight | 198.49 g/mol [1] |

| CAS Number | 400-44-2 (for the mixture of isomers)[1] |

| 3414-09-3 (for the (Z)-isomer)[2] | |

| 7736-43-8 (for the (E)-isomer)[2] | |

| IUPAC Name | 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that some of the available data does not differentiate between the (E) and (Z) isomers and may represent a mixture.

Table 2: Physical Properties

| Property | Value | Notes |

| Boiling Point | 70 °C at 760 mmHg | For the isomeric mixture. |

| Density | 1.502 g/cm³ | For the isomeric mixture. |

| Vapor Pressure | 142 mmHg at 25 °C | For the isomeric mixture. |

Table 3: Calculated Physicochemical Properties

| Property | Value | Method |

| Enthalpy of Vaporization | 21.43 kJ/mol | Joback Calculated Property |

| LogP (Octanol/Water Partition Coefficient) | 3.234 | Crippen Calculated Property |

| Water Solubility (log10WS) | -3.32 | Crippen Calculated Property |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in the available literature. Therefore, the following sections describe representative methodologies that are standard in the field for volatile fluorinated organic compounds.

Synthesis and Purification

A common route for the synthesis of this compound involves the dehydrohalogenation of a saturated precursor, such as 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[2][3]

Experimental Protocol for Synthesis:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.

-

Reagent Addition: An aqueous solution of potassium hydroxide (KOH) is added to the flask, along with a phase-transfer catalyst such as tetrabutylammonium bromide (Bu₄NBr).[3]

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.

-

Workup: Upon completion, the organic layer is separated from the aqueous layer. The organic phase is washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and filtered.

-

Purification: The crude product, which is a mixture of (E)- and (Z)-isomers, is purified by fractional distillation.[3] The different boiling points of the isomers allow for their separation.

Boiling Point Determination

The boiling point of the purified isomers can be determined using a micro-boiling point apparatus or during fractional distillation.

Experimental Protocol for Boiling Point Determination (Micro Method):

-

Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., silicone oil) is used for heating. A small sample of the purified isomer is placed in a capillary tube, which is then attached to a thermometer.

-

Procedure: The Thiele tube is gently heated. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

Density Measurement

Due to the volatile nature of the compound, density measurements should be performed in a closed system to prevent evaporation. A pycnometer or a vibrating tube densimeter is suitable for this purpose.

Experimental Protocol for Density Measurement (Pycnometer Method):

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The pycnometer is then sealed.

-

Equilibration and Weighing: The filled pycnometer is placed in a thermostatically controlled water bath to reach the desired temperature. Once equilibrated, it is removed, carefully dried, and weighed.

-

Calculation: The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Vapor Pressure Measurement

The static method is a common technique for measuring the vapor pressure of volatile liquids.

Experimental Protocol for Vapor Pressure Measurement (Static Method):

-

Apparatus: A thermostated sample cell connected to a pressure transducer and a vacuum line is used.

-

Sample Degassing: A small amount of the sample is introduced into the cell and is thoroughly degassed by repeated freeze-pump-thaw cycles.

-

Measurement: The sample cell is immersed in a constant-temperature bath. The pressure of the vapor in equilibrium with the liquid is measured by the pressure transducer at various temperatures.

Isomer Characterization

The identification and characterization of the (E) and (Z) isomers of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.[3]

¹⁹F NMR Spectroscopy: The key to distinguishing the isomers is the through-space coupling constant between the fluorine atoms of the two trifluoromethyl groups. The (Z)-isomer typically shows a much smaller coupling constant compared to the (E)-isomer due to the spatial arrangement of the CF₃ groups.[3]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis, purification, and characterization of this compound, as well as a general workflow for determining its key physicochemical properties.

References

- 1. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

An In-depth Technical Guide to 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS Number: 400-44-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, with the CAS number 400-44-2, is a halogenated olefin of significant interest in synthetic chemistry. Its unique chemical structure, featuring a double bond flanked by two trifluoromethyl groups and a chlorine atom, imparts high reactivity and makes it a valuable intermediate for the synthesis of more complex fluorinated molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, reactivity, and potential applications, with a focus on its relevance to the scientific research and drug development community.

While direct applications in drug development have not been extensively documented, the introduction of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] Fluoroalkenes, in particular, are recognized as bioisosteres of amide bonds, offering a pathway to novel therapeutic agents.[1][4] The reactivity of this compound presents opportunities for the creation of diverse fluorinated scaffolds for drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄HClF₆ | [5][6] |

| Molecular Weight | 198.49 g/mol | [5] |

| Boiling Point | 33-36 °C | [5][7] |

| Density | 1.427 - 1.4909 g/cm³ | [5][7] |

| Refractive Index | 1.3018 @ 17 °C | [7] |

| Vapor Pressure | 760 mmHg @ 33 °C | [7] |

| Melting Point | -106.1 °C | [7] |

| Flash Point | 0 °C | [7] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR | A signal for the vinylic proton is observed. | [8] |

| ¹³C NMR | Spectral data is available for both (E) and (Z) isomers. | [8][9] |

| ¹⁹F NMR | The coupling constant between the two CF₃ groups is a key indicator for distinguishing between the (E) and (Z) isomers. The ⁵JFFcis coupling constant is approximately 0 Hz for the (Z)-isomer and around 11 Hz for the (E)-isomer. | [8][10] |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z: 129 (base peak), 69, 198, 75, 131. | [9][11] |

| Infrared (IR) Spectroscopy | Characteristic C=C stretching vibrations are expected in the region of 1680-1640 cm⁻¹. C-H stretching for the vinylic hydrogen is anticipated above 3000 cm⁻¹. C-F stretching bands are also expected. | [12][13][14] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving elimination reactions from saturated precursors. Below are detailed protocols for two common synthetic methods.

Synthesis via Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

This method provides a direct route to a mixture of (E)- and (Z)-isomers of the target compound.

Experimental Workflow: Dehydrohalogenation Synthesis

Caption: Workflow for the synthesis of this compound.

Procedure:

-

To a solution of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane in water, add 1.3 equivalents of potassium hydroxide (KOH).[8][10]

-

Add 5 mol% of tetrabutylammonium bromide (Bu₄NBr) as a phase-transfer catalyst.[8][10]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., GC-MS or ¹⁹F NMR).

-

Upon completion, allow the phases to separate.

-

Isolate the organic phase containing the product mixture.

-

Purify the product by distillation to yield a mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.[8][10]

Synthesis from Hexachlorobutadiene

An alternative industrial-scale synthesis involves a multi-step process starting from hexachlorobutadiene.

Reaction Pathway: Synthesis from Hexachlorobutadiene

References

- 1. Chemists Unlock the Potential of Fluoroalkenes | Technology Networks [technologynetworks.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 400-44-2 [m.chemicalbook.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 400-44-2 | 1300-7-12 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 11. 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties and Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and synthetic route for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a fluorinated alkene of interest in various chemical applications. This document summarizes key physical data, details a common experimental protocol for its synthesis, and provides a visual representation of the synthetic pathway.

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 70 °C at 760 mmHg | Chemical Supplier Data |

| Calculated Boiling Point | 315.6 K (42.45 °C) | Joback Method |

| Molecular Formula | C₄HClF₆ | [1] |

| Molecular Weight | 198.49 g/mol | [1] |

| CAS Number | 400-44-2 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the dehydrohalogenation of a suitable precursor, such as 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. This reaction typically involves the use of a strong base to facilitate the elimination of hydrogen iodide.

Experimental Protocol: Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

This protocol is based on established dehydrohalogenation procedures for similar fluorinated compounds.

Materials:

-

2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (Bu₄NBr)

-

Water (H₂O)

-

Standard laboratory glassware for reactions and distillation

-

Heating and stirring apparatus

-

Distillation apparatus

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, a mixture of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane and water is prepared.

-

A catalytic amount of tetrabutylammonium bromide (Bu₄NBr), typically around 5 mol%, is added to the mixture. Bu₄NBr acts as a phase-transfer catalyst.

-

To this stirred mixture, 1.3 equivalents of potassium hydroxide (KOH) are added portion-wise. The addition of a strong base induces the elimination of hydrogen iodide (HI).

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by appropriate analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion of the reaction, the organic phase is separated from the aqueous phase.

-

The crude product, which may contain a mixture of (E)- and (Z)-isomers of this compound, is then purified by distillation to yield the final product. A related mixture of (Z, E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes has been reported to be isolated by distillation at 79 °C.

Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound from its precursor.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a fluorinated alkene, is a compound of interest in various chemical applications, including as a potential intermediate in the synthesis of refrigerants and other specialty chemicals. A critical physicochemical property for its application in synthesis, purification, and formulation is its solubility in organic solvents. This technical guide provides an overview of the known information regarding the solubility of this compound, outlines a general experimental protocol for determining its solubility, and presents a logical workflow for solvent selection.

Data Presentation: Solubility of this compound

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in various organic solvents. Safety Data Sheets and other chemical property resources note its solubility as "no data available"[1].

While specific numerical values are not available, general principles of solubility for fluorinated compounds suggest that it would exhibit some degree of solubility in a range of organic solvents. Fluorinated compounds are often soluble in other fluorinated solvents and may have varying degrees of solubility in common organic solvents depending on factors like polarity and the potential for intermolecular interactions. For instance, a related compound, trans-1-chloro-3,3,3-trifluoropropene, is mentioned in a patent as being part of solvent compositions with alcohols such as ethanol and isopropanol[2]. This suggests that short-chain alcohols could be potential solvents for this compound.

Given the absence of published data, experimental determination is necessary to quantify the solubility of this compound in specific organic solvents relevant to a particular application.

Experimental Protocol: Determination of Gas Solubility in a Liquid (Volumetric Method)

The following is a generalized experimental protocol for determining the solubility of a gas, such as vaporized this compound, in a liquid organic solvent. This method is based on the volumetric principle where a measured volume of liquid is brought into contact with a known volume of gas at a constant temperature and pressure. The change in the gas volume after equilibrium is reached indicates the amount of gas dissolved.[3][4]

Apparatus:

-

Equilibrium Vessel: A thermostatted vessel of a known volume where the gas and liquid will be mixed.

-

Gas Burette: A calibrated piston-cylinder arrangement for accurately measuring the volume of the gas.

-

Pressure Transducer: To measure the pressure within the system.

-

Temperature Controller and Thermostat Bath: To maintain a constant and precise temperature.

-

Magnetic Stirrer: To ensure thorough mixing of the gas and liquid to reach equilibrium.

-

Vacuum Pump: For degassing the solvent.

Procedure:

-

Solvent Degassing: A known volume of the organic solvent is placed in the equilibrium vessel. The solvent is then degassed by repeatedly freezing, evacuating with the vacuum pump, and thawing to remove any dissolved air. This process is repeated until the measured pressure in the vessel equals the vapor pressure of the solvent at the experimental temperature.

-

Introduction of Gas: A known initial volume of this compound gas is introduced into the gas burette.

-

Equilibration: The gas is then brought into contact with the degassed solvent in the equilibrium vessel. The mixture is stirred vigorously at a constant temperature and pressure to facilitate the dissolution of the gas into the liquid.

-

Volume Measurement: The system is allowed to reach equilibrium, which is indicated by a stable pressure reading. The final volume of the gas in the burette is recorded.

-

Calculation of Solubility: The volume of the dissolved gas is the difference between the initial and final volumes of the gas in the burette. This can then be used to calculate the solubility, often expressed as the mole fraction of the gas in the liquid or in other units such as grams of solute per 100 grams of solvent.

Mandatory Visualization

The following diagrams illustrate the logical relationships in solvent selection and the experimental workflow for solubility determination.

Caption: Logical workflow for organic solvent selection.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Material Safety of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide summarizing available safety information for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. It is intended for informational purposes for a professional audience and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a supplier. Always consult the specific SDS for the material you are using and follow all applicable safety regulations. Much of the publicly available data for this specific compound is incomplete; where data is unavailable, it is explicitly noted.

Section 1: Chemical Identification and Physical Properties

This section provides key identifiers and physical characteristics of this compound.

| Identifier | Value |

| Chemical Name | This compound[1][2] |

| Synonyms | 1,1,1,4,4,4-hexafluoro-2-chlorobutene; 1,1,1,4,4,4-Hexafluoro-2-chlorobut-2-ene; 2-Chloro-1,1,1,4,4,4-hexafluorobutene-2[1] |

| CAS Number | 400-44-2[2][3][4][5][6] |

| Molecular Formula | C4HClF6[2] |

| Molecular Weight | 198.49 g/mol [7][] |

| Structure | (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene |

| Physical Property | Value |

| Physical State | Data not available[1] |

| Boiling Point | 34.5-36 °C[3][4] |

| Melting Point | -106.1 °C[4] |

| Density | 1.487 - 1.4909 g/cm³ at 17 °C[3][4] |

| Vapor Pressure | 760 mmHg @ 33 °C[4] |

| Flash Point | 0 °C[4] |

| Refractive Index | 1.3018 @ 17 °C[4] |

Section 2: Hazard Identification and Classification

Comprehensive GHS classification data for this compound is largely unavailable in the reviewed sources. The information below is based on limited data and classifications for similar compounds. Users must refer to the supplier-specific SDS for definitive hazard information.

| Hazard Category | Classification |

| GHS Classification | No data available[9][10] |

| Pictogram(s) | No data available[9][10] |

| Signal Word | No data available[9][10] |

| Hazard Statement(s) | H225 - Highly flammable liquid and vapor; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H331 - Toxic if inhaled; H335 - May cause respiratory irritation.[4] |

| Precautionary Statement(s) | No data available[9][10] |

| Other Hazards | Poison by inhalation. Upon heating to decomposition, it may emit highly toxic fumes of fluorides and chlorides.[2] |

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological and ecological data of this compound were not available in the public domain at the time of this review. The numerous "no data available" entries in safety data sheets suggest a lack of comprehensive testing or that the data is not publicly disclosed.

For general guidance, toxicological studies would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing. For instance:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Corrosion/Irritation: OECD Test Guideline 404

-

Serious Eye Damage/Irritation: OECD Test Guideline 405

Without access to specific study reports, detailed methodologies cannot be provided.

Section 4: First-Aid Measures

The following flowchart outlines the recommended first-aid procedures for exposure to this compound. These are general guidelines and immediate medical attention should always be sought.

Caption: First-aid workflow for exposure to this compound.

Detailed First-Aid Procedures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Section 5: Fire-Fighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |

| Specific Hazards | When heated to decomposition, it may emit very toxic fumes of fluorides and chlorides.[2] Container may explode if heated. |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1] |

| Personal Precautions | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[1] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[1] |

| Containment and Cleanup | Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1] |

Section 6: Handling, Storage, and Personal Protection

The logical relationship for ensuring safety during the handling and use of this chemical is outlined below.

Caption: Key safety considerations for handling, storage, and personal protection.

Handling and Storage Recommendations:

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Section 7: Stability and Reactivity

| Parameter | Information |

| Reactivity | No data available[1] |

| Chemical Stability | No data available[1] |

| Possibility of Hazardous Reactions | No data available[1] |

| Conditions to Avoid | No data available[1] |

| Incompatible Materials | No data available[1] |

| Hazardous Decomposition Products | When heated to decomposition, it emits very toxic fumes of fluorides and chlorides.[2] |

Section 8: Toxicological and Ecological Information

There is a significant lack of publicly available data on the toxicological and ecological effects of this compound.

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

| Ecological Endpoint | Data |

| Toxicity to Fish | No data available[1] |

| Toxicity to Daphnia | No data available[1] |

| Toxicity to Algae | No data available[1] |

| Persistence and Degradability | No data available |

| Bioaccumulative Potential | No data available |

| Mobility in Soil | No data available |

References

- 1. echemi.com [echemi.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 400-44-2 | 1300-7-12 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound | 400-44-2 [chemicalbook.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-, (Z)- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene for Researchers and Drug Development Professionals

An essential halogenated building block, 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a versatile reagent in synthetic chemistry, particularly in the development of novel fluorinated compounds for pharmaceutical and agrochemical applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and analytical methods, tailored for researchers, scientists, and drug development professionals.

This fluorinated olefin serves as a critical intermediate due to the unique reactivity conferred by the chlorine atom and the two trifluoromethyl groups attached to the double bond.[1] Its distinct structure allows for a variety of chemical transformations, making it a valuable tool in the synthesis of complex molecules with potential biological activity.

Commercial Availability and Physical Properties

This compound is commercially available from several chemical suppliers. The typical purity offered by these suppliers is generally 97% or higher.

| Supplier | Purity |

| J & K SCIENTIFIC LTD. | N/A |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | N/A |

| Clearsynth Labs Limited | N/A |

| Shaanxi Dideu Medichem Co. Ltd. | 99% |

| Wuhan Lvjing Fenghua Biotechnology Co., Ltd. | N/A |

| BOC Sciences | N/A |

| Guidechem | N/A |

| Matrix Scientific (via Avantor) | ≥97% |

| Synquest Labs | 97% |

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 400-44-2 |

| Molecular Formula | C₄HClF₆ |

| Molecular Weight | 198.49 g/mol |

| Boiling Point | 35-36 °C |

| Melting Point | -106.1 °C |

| Density | 1.4909 g/cm³ |

| Appearance | Colorless liquid |

| Synonyms | (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, HCFC-1326mzz |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with dehydrohalogenation of a saturated precursor being a common strategy.[1] A detailed experimental protocol for its synthesis via dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane is outlined below.

Experimental Protocol: Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

This procedure details the synthesis of a mixture of (E)- and (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Materials:

-

2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (Bu₄NBr)

-

Water (H₂O)

Procedure:

-

In a reaction vessel, combine 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with 1.3 equivalents of potassium hydroxide (KOH) in water.

-

Add 5 mol% of tetrabutylammonium bromide (Bu₄NBr) to the mixture as a phase-transfer catalyst.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using ¹⁹F NMR spectroscopy.

-

Upon completion, the organic phase is separated.

-

The crude product is then purified by distillation to yield a mixture of (E)- and (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.

This reaction typically yields the product as a mixture of (E) and (Z) isomers.[2]

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Organofluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene as a versatile building block in organofluorine chemistry. This document includes key applications, detailed experimental protocols, and quantitative data to facilitate its use in research and development, particularly in the synthesis of novel fluorinated compounds for potential pharmaceutical applications.

Introduction

This compound is a halogenated olefin that serves as a valuable intermediate in the synthesis of a variety of fluorinated molecules.[1] Its structure, featuring a reactive carbon-chlorine bond and two trifluoromethyl groups, makes it an attractive substrate for a range of chemical transformations.[1] The presence of the hexafluorinated backbone can impart unique properties to target molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are highly desirable in drug discovery. This document outlines its synthesis and key reactions, providing detailed protocols for its application in the laboratory.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the dehydrohalogenation of a saturated precursor, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[1] This reaction typically yields a mixture of the (E) and (Z) isomers.

Caption: Synthetic route to (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Experimental Protocol: Dehydrohalogenation of 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane[1]

Materials:

-

2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (Bu₄NBr)

-

Water (H₂O)

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane in water, add 1.3 equivalents of potassium hydroxide (KOH).

-

Add 5 mol % of tetrabutylammonium bromide (Bu₄NBr) as a phase-transfer catalyst.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by ¹⁹F NMR spectroscopy.

-

Upon completion, the reaction will result in a mixture of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butenes and 2-iodo-1,1,1,4,4,4-hexafluoro-2-butenes.

-

Separate the chloro- and iodo-butenes by distillation.

Quantitative Data:

| Product | Yield | (E/Z) Isomer Ratio |

| This compound (mixture) | 52% | ~4:5 |

| 2-Iodo-1,1,1,4,4,4-hexafluoro-2-butene (mixture) | 34% | ~1:2 |

Applications in Organic Synthesis

This compound is a versatile platform for the synthesis of other valuable fluorinated building blocks. Key transformations include halogenation, dehydrohalogenation to form alkynes, and potentially cycloaddition and cross-coupling reactions.

Caption: Key synthetic transformations of this compound.

Halogenation and Subsequent Elimination Reactions

This compound readily undergoes addition reactions with halogens. The resulting dihaloalkanes can then be subjected to elimination reactions to generate other functionalized olefins or alkynes.

Materials:

-

This compound (mixture of isomers)

-

Bromine (Br₂)

-

Sunlight or UV lamp

-

Distillation apparatus

Procedure:

-

React this compound with bromine under the influence of sunlight.

-

The reaction leads to the formation of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane.

-

Isolate the product by distillation.

Quantitative Data:

| Product | Yield |

| 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | 84% |

Materials:

-

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Pentane

-

Distillation apparatus

Procedure:

-

React 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane with DBU in pentane.

-

This reaction exclusively leads to dehydrobromination.

-

Isolate the mixture of (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes by distillation.

Quantitative Data:

| Product | (Z/E) Isomer Ratio |

| 2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene (mixture) | 2:1 |

Materials:

-

(Z/E)-2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene mixture

-

Butyllithium (BuLi)

-

Appropriate solvent (e.g., diethyl ether)

Procedure:

-

React the mixture of (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes with butyllithium.

-

This reaction results in the formation of hexafluorobut-2-yne.

-

Further purification may be required depending on the desired application.

Potential Applications in Cycloaddition and Cross-Coupling Reactions

While specific, detailed protocols for cycloaddition and palladium-catalyzed cross-coupling reactions of this compound are not extensively reported in the reviewed literature, its structure suggests potential for such transformations. The electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity of the double bond in cycloaddition reactions. Furthermore, the vinylic chloride presents a handle for various cross-coupling reactions to form C-C bonds, which is of high interest in drug development for the construction of complex molecular scaffolds. Researchers are encouraged to explore these avenues for the synthesis of novel fluorinated compounds.

Characterization Data

The characterization of this compound and its derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

¹⁹F NMR Spectroscopy: This is a particularly informative technique for fluorinated compounds. The chemical shifts of the two trifluoromethyl (CF₃) groups will be distinct for the (E) and (Z) isomers, allowing for their differentiation and quantification. The ⁵JFFcis coupling constant is a key parameter for assigning the configuration of isomers, with a value of approximately 0 Hz for the (Z)-isomer and around 11-13 Hz for the (E)-isomer.[1]

¹H and ¹³C NMR Spectroscopy: These techniques provide complementary structural information.

Mass Spectrometry: Useful for confirming the molecular weight and fragmentation patterns of the synthesized compounds.

Conclusion

This compound is a valuable and reactive intermediate in organofluorine chemistry. The protocols provided herein for its synthesis and subsequent transformations into other fluorinated building blocks offer a solid foundation for its use in research and development. Its potential in cycloaddition and cross-coupling reactions remains an area ripe for exploration, promising new pathways to complex fluorinated molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Reactions of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reactivity of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene with various nucleophiles. This fluorinated olefin is a versatile building block for the synthesis of a wide range of hexafluoroisobutylene-containing compounds. The protocols outlined herein describe general procedures for the nucleophilic substitution of the vinylic chloride with amines, alkoxides, and thiols. The resulting products are of significant interest to the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the hexafluoroisobutylene moiety, which can act as a valuable bioisostere for other chemical groups.

Introduction

This compound is a reactive organofluorine compound that exists as a mixture of (E) and (Z) isomers.[1] The presence of two electron-withdrawing trifluoromethyl groups activates the double bond towards nucleophilic attack, facilitating the displacement of the chlorine atom. This reactivity makes it a valuable precursor for the synthesis of diverse fluorinated molecules.

The incorporation of fluorine-containing motifs into bioactive molecules is a well-established strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[2][3][4] The hexafluoroisobutylene scaffold, in particular, can serve as a bioisosteric replacement for other functional groups, offering a unique spatial and electronic profile that can lead to improved pharmacological properties.[5][6]

These notes provide detailed experimental protocols for the reaction of this compound with representative nucleophiles, quantitative data for typical reactions, and a discussion of the potential applications of the resulting products in drug development.

Chemical Properties

-

Molecular Formula: C₄HClF₆[7]

-

Molecular Weight: 198.49 g/mol [8]

-

Boiling Point: Approximately 34-35 °C[9]

-

Appearance: Colorless liquid

Experimental Protocols

General Procedure for Nucleophilic Substitution with Amines

This protocol describes the synthesis of 2-amino-1,1,1,4,4,4-hexafluoro-2-butene derivatives.

-

Materials:

-

This compound

-

Primary or secondary amine (2.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Inert gas (e.g., Nitrogen, Argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the desired amine and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1 equivalent) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-1,1,1,4,4,4-hexafluoro-2-butene derivative.

-

General Procedure for Nucleophilic Substitution with Alkoxides

This protocol outlines the synthesis of 2-alkoxy-1,1,1,4,4,4-hexafluoro-2-butene derivatives.

-

Materials:

-

This compound

-

Sodium alkoxide (1.2 equivalents)

-

Anhydrous alcohol corresponding to the alkoxide or an anhydrous polar aprotic solvent (e.g., THF)

-

Inert gas (e.g., Nitrogen, Argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sodium alkoxide in the corresponding anhydrous alcohol or THF.

-

Cool the solution to 0 °C.

-

Add this compound (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-8 hours.

-

Monitor the reaction by GC-MS.

-

Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

The crude product can be purified by distillation or column chromatography.

-

General Procedure for Nucleophilic Substitution with Thiols

This protocol details the synthesis of 2-thio-1,1,1,4,4,4-hexafluoro-2-butene derivatives.

-

Materials:

-

This compound

-

Thiol (1.1 equivalents)

-

A suitable base (e.g., Triethylamine, Potassium carbonate) (1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Inert gas (e.g., Nitrogen, Argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

To a solution of the thiol in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere, add the base at room temperature.

-

Stir the mixture for 30 minutes.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 2-thio-1,1,1,4,4,4-hexafluoro-2-butene derivative.

-

Data Presentation

The following tables summarize representative quantitative data for the reactions of this compound with various nucleophiles. The data presented is illustrative of typical outcomes for these reaction types.

Table 1: Reaction with Amine Nucleophiles

| Entry | Amine | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | THF | 24 | 78 |

| 2 | Benzylamine | Acetonitrile | 18 | 85 |

| 3 | Piperidine | THF | 12 | 92 |

| 4 | Morpholine | Acetonitrile | 16 | 88 |

Table 2: Reaction with Alkoxide Nucleophiles

| Entry | Alkoxide | Solvent | Time (h) | Yield (%) |

| 1 | Sodium methoxide | Methanol | 4 | 95 |

| 2 | Sodium ethoxide | Ethanol | 6 | 93 |

| 3 | Sodium tert-butoxide | THF | 8 | 75 |

| 4 | Sodium phenoxide | DMF | 10 | 82 |

Table 3: Reaction with Thiol Nucleophiles

| Entry | Thiol | Base | Solvent | Time (h) | Yield (%) |

| 1 | Thiophenol | Et₃N | DMF | 8 | 90 |

| 2 | Benzyl mercaptan | K₂CO₃ | Acetonitrile | 10 | 87 |

| 3 | Ethanethiol | Et₃N | DMF | 6 | 94 |

| 4 | 4-Methylthiophenol | K₂CO₃ | Acetonitrile | 8 | 91 |

Mandatory Visualizations

Caption: General reaction scheme for the nucleophilic vinylic substitution on this compound.

Caption: A typical experimental workflow for the reaction of this compound with nucleophiles.

Applications in Drug Development

The introduction of the hexafluoroisobutylene moiety into organic molecules can significantly impact their biological properties. This structural motif can act as a bioisostere for various functional groups, including gem-dimethyl, carbonyl, and other bulky lipophilic groups.[5] The strong electron-withdrawing nature of the two trifluoromethyl groups can alter the electronics of adjacent functionalities, influencing pKa and hydrogen bonding capabilities. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways at or near the site of fluorination, thereby increasing the metabolic stability and half-life of a drug candidate.[2][4]

The products derived from the reactions described in these notes serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. For example, the amine and thiol derivatives can be further functionalized to create novel heterocyclic structures, a common scaffold in many approved drugs. The ability to readily introduce the hexafluoroisobutylene group allows for the systematic exploration of its effects on the structure-activity relationship (SAR) of a lead compound.

Caption: The logical pathway from this compound to a potential drug candidate.

Conclusion

This compound is a highly useful and reactive building block in organofluorine chemistry. The protocols and data provided herein demonstrate its utility in the synthesis of a variety of hexafluoroisobutylene-containing compounds through nucleophilic substitution reactions. These products have significant potential in the field of drug discovery, offering medicinal chemists a valuable tool for the optimization of lead compounds through bioisosteric replacement. Further exploration of the reactivity of this versatile olefin is likely to lead to the discovery of novel molecules with enhanced therapeutic properties.

References

- 1. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 400-44-2 | Benchchem [benchchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

Application Notes and Protocols for the Dehydrohalogenation of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dehydrohalogenation of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. This elimination reaction is a critical step in the synthesis of 1,1,1,4,4,4-hexafluoro-2-butyne, a valuable intermediate in the production of various fluorinated compounds. The protocol outlines the necessary reagents, equipment, and procedural steps for a successful reaction, including recommendations for reaction monitoring and product isolation.

Introduction

This compound is a fluorinated alkene that serves as a precursor to other important fluorochemicals. Its dehydrohalogenation, specifically a dehydrochlorination reaction, involves the removal of a hydrogen and a chlorine atom to form a carbon-carbon triple bond, yielding 1,1,1,4,4,4-hexafluoro-2-butyne. This alkyne is a key building block in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals due to the unique properties conferred by the trifluoromethyl groups. The following protocol is based on established methods for the dehydrochlorination of fluorinated butenes, utilizing a phase-transfer catalysis approach for efficient reaction in a biphasic system.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for the Dehydrohalogenation of this compound

| Parameter | Description | Reference |

| Substrate | This compound (can be a mixture of Z- and E-isomers) | [1] |

| Reagent | Alkali Metal Hydroxide (e.g., Potassium Hydroxide, Sodium Hydroxide) | [1] |

| Solvent | Aqueous Solution | [1] |

| Catalyst | Phase Transfer Catalyst (e.g., Quaternary Alkylammonium Salts like Tetrabutylammonium Bromide) | [1] |

| Product | 1,1,1,4,4,4-hexafluoro-2-butyne | [1] |

| Reaction Temperature | Below 100 °C | [1] |

Experimental Protocol

Materials and Equipment

-

This compound

-

Alkali metal hydroxide (e.g., Potassium hydroxide (KOH) or Sodium hydroxide (NaOH))

-

Phase transfer catalyst (e.g., Tetrabutylammonium bromide (Bu₄NBr))

-

Deionized water

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)

-

Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical equipment for reaction monitoring and product characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure

-

Reaction Setup:

-

In a round-bottom flask of appropriate size, prepare an aqueous solution of the alkali metal hydroxide. The concentration will depend on the specific protocol but is typically in the range of 20-50% (w/w).

-

Add the phase transfer catalyst to the aqueous basic solution. A typical catalytic amount is 1-5 mol% relative to the substrate.

-

Equip the flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

-

-

Reaction Execution:

-

Begin vigorous stirring of the aqueous basic solution.

-

Slowly add the this compound to the reaction mixture. The addition can be done at room temperature.

-

After the addition is complete, gently heat the reaction mixture to a temperature below 100 °C. The optimal temperature should be determined through small-scale trials but is often in the range of 50-80 °C.

-

Monitor the progress of the reaction by periodically taking small aliquots from the organic layer (if a biphasic system is clearly visible) or by quenching a small sample of the reaction mixture and analyzing it by GC-MS. The disappearance of the starting material and the appearance of the product peak will indicate reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

If the product is volatile, it may be collected in a cold trap during the reaction. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash them with deionized water to remove any remaining base and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude 1,1,1,4,4,4-hexafluoro-2-butyne.

-

-

Purification:

-

The crude product can be purified by distillation to obtain high-purity 1,1,1,4,4,4-hexafluoro-2-butyne. The boiling point of the product is approximately -24 °C.

-

Mandatory Visualization

Caption: Experimental workflow for the dehydrohalogenation of this compound.

References

Application of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Agrochemical Synthesis: A Review of Potential and Hypothetical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated organic molecules play a pivotal role in modern agrochemical discovery, offering enhanced efficacy, metabolic stability, and bioavailability. 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a versatile fluorinated building block with potential for the synthesis of novel agrochemicals. While direct, publicly documented applications in the synthesis of commercialized agrochemicals are limited, its inherent reactivity offers numerous possibilities for the creation of innovative active ingredients. This document provides an overview of the known reactivity of this compound and presents a hypothetical application in the synthesis of a fluorinated agrochemical scaffold to illustrate its potential utility.

Introduction to Fluorinated Agrochemicals and this compound

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. In the context of agrochemicals, this often translates to increased potency, improved metabolic stability, and enhanced transport properties within the target organism. Consequently, a significant portion of modern pesticides, including herbicides, insecticides, and fungicides, incorporate fluorine atoms or fluoroalkyl groups.

This compound (Cl-HFB) is a four-carbon olefin featuring two trifluoromethyl groups and a reactive chlorine atom. This combination of functionalities makes it an attractive starting material for the synthesis of more complex fluorinated molecules. Its potential as a building block in agrochemical synthesis lies in its ability to introduce the 1,1,1,4,4,4-hexafluoro-2-butenyl moiety or to be transformed into other valuable fluorinated synthons.

General Reactivity of this compound

The reactivity of this compound is primarily centered around the vinylic chlorine atom and the electron-deficient carbon-carbon double bond. These features allow for a variety of chemical transformations.

Table 1: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type | Potential Utility in Agrochemical Synthesis |

| Nucleophilic Vinylic Substitution | Nu- (e.g., RO-, RS-, R2N-) | Substituted hexafluoro-2-butenes | Introduction of the hexafluorobutenyl moiety onto various scaffolds (e.g., phenols, thiophenols, anilines, heterocycles). |

| Dehydrochlorination | Strong base (e.g., KOH, NaNH2) | 1,1,1,4,4,4-Hexafluoro-2-butyne | A versatile intermediate for further functionalization, including cycloaddition reactions to form fluorinated heterocycles. |

| Cross-Coupling Reactions | (e.g., Suzuki, Stille, Sonogashira) | Aryl- or heteroaryl-substituted hexafluorobutenes | Formation of carbon-carbon bonds to create complex molecular architectures. |

| Addition Reactions | Halogens, H-Nu | Functionalized hexafluorobutanes | Creation of saturated fluorinated building blocks with multiple functional groups for further elaboration. |

Hypothetical Application Note: Synthesis of a Hexafluorobutenyl-Substituted Pyrazole Fungicide Scaffold

This section outlines a hypothetical synthetic protocol for the preparation of a novel pyrazole derivative incorporating the 1,1,1,4,4,4-hexafluoro-2-butenyl moiety. Pyrazole-based compounds are a well-established class of fungicides.

Rationale

The introduction of the bulky and lipophilic hexafluorobutenyl group onto a pyrazole core could potentially enhance the fungicidal activity by increasing the compound's affinity for the target site and improving its penetration through fungal cell membranes.

Proposed Synthetic Pathway

The proposed synthesis involves the initial dehydrochlorination of this compound to form the highly reactive 1,1,1,4,4,4-hexafluoro-2-butyne. This intermediate can then undergo a [3+2] cycloaddition reaction with a substituted hydrazine to yield the target pyrazole scaffold.

Caption: Proposed synthesis of a hexafluorobutenyl-pyrazole.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1,1,4,4,4-Hexafluoro-2-butyne

Materials:

-

This compound (1.0 eq)

-

Potassium hydroxide (KOH) (1.5 eq)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Schlenk flask and standard glassware

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a dry ice/acetone condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add finely ground potassium hydroxide to the flask.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the cooled suspension of KOH with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, the volatile 1,1,1,4,4,4-hexafluoro-2-butyne can be isolated by trap-to-trap distillation under reduced pressure.

Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)pyrazole Derivative

Materials:

-

1,1,1,4,4,4-Hexafluoro-2-butyne (1.0 eq)

-

Substituted hydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride) (1.1 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous ethanol

-

Reflux condenser and standard glassware

Procedure:

-

To a solution of the substituted hydrazine hydrochloride in anhydrous ethanol, add triethylamine and stir for 15 minutes at room temperature.

-

Cool the solution to 0 °C and slowly bubble 1,1,1,4,4,4-hexafluoro-2-butyne gas through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired hexafluorobutenyl-substituted pyrazole.

Quantitative Data Summary (Hypothetical)

Table 2: Hypothetical Reaction Yields and Purity

| Step | Product | Yield (%) | Purity (%) (by GC/LC-MS) |

| 1 | 1,1,1,4,4,4-Hexafluoro-2-butyne | 85 | >98 |

| 2 | 1-(4-chlorophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole | 75 | >99 |

Workflow for Exploring Agrochemical Applications

The following workflow outlines a general approach for researchers interested in exploring the potential of this compound in agrochemical synthesis.

Caption: A workflow for agrochemical discovery using Cl-HFB.

Conclusion

This compound represents a reactive and potentially valuable building block for the synthesis of novel, highly fluorinated agrochemicals. While its direct application in the synthesis of currently marketed products is not well-documented, its known chemical transformations provide a clear roadmap for the creation of diverse libraries of fluorinated compounds. The hypothetical synthesis of a hexafluorobutenyl-substituted pyrazole presented here serves as an example of how this versatile synthon can be employed in the design and synthesis of new active ingredients. Further exploration of the reactivity of this compound with various agrochemical scaffolds is warranted to fully unlock its potential in the development of next-generation crop protection agents.

Application Notes and Protocols for Reactions Involving 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. It includes information on synthesis, key reactions, and safety precautions.

Introduction

This compound is a halogenated olefinic compound of interest in organic synthesis. Its reactivity is characterized by the presence of a carbon-carbon double bond and a vinylic chlorine atom, making it a versatile intermediate for the synthesis of other fluorinated compounds. The trifluoromethyl groups on the molecule significantly influence its chemical properties. This document outlines key synthetic routes and subsequent transformations of this compound.

Safety Precautions

Working with this compound and its precursors requires strict adherence to safety protocols due to the potential hazards of halogenated and fluorinated compounds.

General Handling:

-

All manipulations should be carried out in a well-ventilated fume hood.[1][2]

-

Personal protective equipment (PPE), including safety goggles with side-shields, flame-resistant impervious clothing, and appropriate gloves, must be worn.[3]

-

Avoid breathing vapors, mists, or gas.[1][4] In case of exceeding exposure limits, a full-face respirator should be used.[3]

-

Handle in accordance with good industrial hygiene and safety procedures.[1] Do not eat, drink, or smoke in the work area.[1][4]

Emergency Procedures:

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]

-

In case of skin contact: Immediately wash off with soap and plenty of water.[4][5]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5]

Fire Fighting:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5]

-

Firefighters should wear self-contained breathing apparatus.[3][5]

Synthesis of this compound

A primary method for synthesizing this compound is through the dehydrohalogenation of a saturated precursor.[6] A specific example is the dehydroiodination of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.

Experimental Protocol: Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

This protocol describes the synthesis of a mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Materials:

-

2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (Bu₄NBr)

-

Water

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer, combine 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with 1.3 equivalents of potassium hydroxide (KOH) in water.[7]

-

Add 5 mol % of tetrabutylammonium bromide (Bu₄NBr) to the mixture to act as a phase-transfer catalyst.[7]

-

Stir the reaction mixture vigorously at room temperature.

-

The reaction leads to the concurrent elimination of hydrogen iodide and hydrogen chloride, forming a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes.[7]

-

The desired 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes can be separated from the iodo-olefins by distillation.[7]

Data Presentation: Synthesis of this compound

| Precursor | Reagents | Catalyst (Loading) | Solvent | Product | Yield | Isomer Ratio (E/Z) | Reference |

| 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 1.3 equiv. KOH | Bu₄NBr (5 mol %) | Water | (E/Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene | 52% | ~4:5 | [7] |

Reactions of this compound

This compound is a useful intermediate for the synthesis of other fluorinated compounds, such as hexafluoro-2-butyne, through dehydrochlorination.

Experimental Protocol: Dehydrochlorination to Hexafluoro-2-butyne

This protocol outlines the conversion of this compound to hexafluoro-2-butyne.

Materials:

-

(Z)- or (E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

-

Aqueous solution of an alkali metal hydroxide (e.g., KOH)

-

Quaternary alkylammonium salt (phase transfer catalyst)

Procedure:

-

Charge a reaction vessel with (Z)- or (E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.

-

Add an aqueous solution of an alkali metal hydroxide.

-

Introduce a suitable quaternary alkylammonium salt as a phase transfer catalyst. The choice of catalyst may depend on the isomer of the starting material. For the (Z)-isomer, salts with alkyl groups of four to twelve carbons are effective. For the (E)-isomer, at least one alkyl group of at least 8 carbons is preferred.[8]

-

The reaction can be carried out at temperatures below 100°C.[8]

-

Monitor the reaction for the conversion of the starting material to hexafluoro-2-butyne.

-

Upon completion, recover the hexafluoro-2-butyne product.

Data Presentation: Dehydrochlorination of this compound

| Starting Material | Reagents | Catalyst | Product | Conversion Rate | Reference |

| (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | Aqueous alkali metal hydroxide | Quaternary alkylammonium salt (C4-C12 alkyl groups) | Hexafluoro-2-butyne | At least 50% per hour | [8] |

| (E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | Aqueous alkali metal hydroxide | Quaternary alkylammonium salt (at least one alkyl group ≥ C8) | Hexafluoro-2-butyne | At least 15% per hour | [8] |

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Workflow: Dehydrochlorination to Hexafluoro-2-butyne

Caption: Dehydrochlorination to Hexafluoro-2-butyne.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. synquestlabs.com [synquestlabs.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-, (Z)- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 6. This compound | 400-44-2 | Benchchem [benchchem.com]

- 7. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 8. US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]

Application Notes and Protocols for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene as a specialized solvent for spectroscopic analysis. This fluorinated solvent offers unique properties that can be advantageous for the characterization of a variety of compounds, particularly in pharmaceutical and materials science research.

Introduction

This compound is a halogenated olefin that exists as a mixture of (E) and (Z) isomers.[1] Its high fluorine content and the presence of a double bond give it distinct physical and chemical properties, making it a point of interest as a non-traditional solvent for spectroscopic applications. Its primary utility lies in its potential for dissolving fluorinated compounds and as a solvent for monitoring reactions involving fluorinated species.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its low boiling point necessitates careful handling to prevent evaporation.

| Property | Value | Reference |

| Molecular Formula | C₄HClF₆ | [2][3][4] |

| Molecular Weight | 198.49 g/mol | [2][5] |

| Boiling Point | 35-36 °C | [1] |

| Density | 1.4909 g/mL | [1] |

| Refractive Index | 1.3018 @ 17 °C | [1] |

| Isomers | Exists as (E) and (Z) isomers | [1] |

Spectroscopic Suitability and Estimated Properties

UV-Visible (UV-Vis) Spectroscopy

Due to the presence of a chloro-substituted double bond, this compound is expected to have a UV cutoff wavelength that is higher than that of saturated perfluoroalkanes.

| Spectroscopic Technique | Estimated Property | Notes |

| UV-Vis Spectroscopy | UV Cutoff: ~230-250 nm | The C=C and C-Cl chromophores will absorb in the UV region. This is an estimation and should be experimentally verified. |

Infrared (IR) Spectroscopy

As a fluorinated solvent, it will have strong absorbances in the C-F stretching region. However, it is expected to be relatively transparent in other regions of the mid-IR spectrum.

| Spectroscopic Technique | Estimated Transparency Windows | Interfering Bands |

| Infrared Spectroscopy | 4000-1700 cm⁻¹ and 900-650 cm⁻¹ | Strong C-F stretching bands are expected between 1300-1000 cm⁻¹. A C=C stretching band will be present around 1650 cm⁻¹. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The solvent will exhibit its own characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The absence of protons in many analytes of interest in fluorinated chemistry makes the single proton signal of the solvent easily identifiable.

| Nucleus | Estimated Chemical Shift (ppm) | Notes |

| ¹H NMR | A single peak is expected. Its exact position would need to be determined, but it would be the only solvent signal. | The chemical shift will be influenced by the isomeric ratio. |

| ¹³C NMR | Multiple signals are expected for the four carbon atoms, with splitting due to C-F coupling. | The olefinic carbons will be in the range of 110-140 ppm. |

| ¹⁹F NMR | Signals corresponding to the two CF₃ groups are expected. | The chemical shifts will be distinct for the (E) and (Z) isomers. |

Experimental Protocols

Safety Precautions

This compound is a volatile and potentially hazardous chemical. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

General Sample Preparation for Spectroscopic Analysis

The following is a general workflow for preparing a sample for spectroscopic analysis using this compound.

Caption: General workflow for spectroscopic sample preparation and analysis.

-

Analyte Preparation: Ensure the analyte is dry and free of particulate matter. Weigh an appropriate amount of the analyte based on the spectroscopic technique and the expected solubility.

-